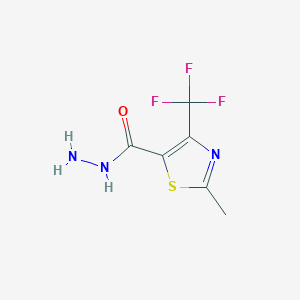

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a compound of the thiazole family, which is a heterocyclic sulfur-containing aromatic ring system. It is a solid form .

Synthesis Analysis

Thiazolamide derivatives containing diphenyl ethers moiety were designed, synthesized, and studied for their antifungal activity and cell cytotoxicity . The synthesis process involves the use of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid .Physical And Chemical Properties Analysis

This compound is a solid form . The related compound 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has a molecular weight of 211.16 .Safety and Hazards

The safety data sheet for the related compound 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to have a significant impact on the respiratory system

Mode of Action

It is known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests that it may play a role in carbon–carbon bond formation processes .

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide. For instance, it is recommended to handle this compound only outdoors or in a well-ventilated area to avoid respiratory irritation . The compound should be stored in a well-ventilated place with the container kept tightly closed .

Propiedades

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3OS/c1-2-11-4(6(7,8)9)3(14-2)5(13)12-10/h10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVAGWEKQDCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine](/img/structure/B2898297.png)

![[4-Hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2898299.png)

![4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2898300.png)

![N-(4-fluorobenzyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2898302.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2898305.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2898306.png)